N-cyclopentyl-2-((7-oxo-5-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide
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Overview
Description
N-cyclopentyl-2-((7-oxo-5-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C18H19N5O2S and its molecular weight is 369.44. The purity is usually 95%.
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Scientific Research Applications
- 7x has demonstrated potent inhibitory activity against CDK4 and its partner, CYCLIN D1 . By blocking CDK4, it can potentially halt cell cycle progression and inhibit tumor growth .
- Apoptosis is a programmed cell death process that eliminates damaged or abnormal cells. The ability of 7x to trigger apoptosis is promising for cancer therapy .
Cyclin-Dependent Kinase 4 (CDK4) Inhibition
AMPK-Related Kinase 5 (ARK5) Inhibition
Apoptosis Induction
In Vitro Cytotoxicity
Structure-Activity Relationship Trends
Polypharmacological Approach
Mechanism of Action
Target of Action
The compound “N-cyclopentyl-2-((7-oxo-5-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide” is a derivative of 1,2,4-triazolo[4,3-a]pyrimidine . Compounds with this structure have been found to have diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities . The specific targets of this compound would depend on its exact structure and functional groups.
Mode of Action
The mode of action of “this compound” would depend on its specific targets. Generally, compounds with this structure can interact with their targets through hydrogen bonding and other types of molecular interactions .
Biochemical Pathways
The affected biochemical pathways would depend on the specific targets of “this compound”. Based on the pharmacological activities of similar compounds, it could potentially affect pathways related to cell growth and proliferation, inflammation, oxidative stress, viral replication, and enzyme activity .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “this compound” would depend on its chemical structure and physicochemical properties. In silico pharmacokinetic studies could provide more information about these properties .
Result of Action
The molecular and cellular effects of “this compound” would depend on its mode of action and the biochemical pathways it affects. For example, if it has anticancer activity, it could potentially induce apoptosis or inhibit cell proliferation .
properties
IUPAC Name |
N-cyclopentyl-2-[(7-oxo-5-phenyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2S/c24-15-10-14(12-6-2-1-3-7-12)23-17(20-15)21-22-18(23)26-11-16(25)19-13-8-4-5-9-13/h1-3,6-7,10,13H,4-5,8-9,11H2,(H,19,25)(H,20,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSBSVPWGNVHQGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CSC2=NN=C3N2C(=CC(=O)N3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.